molecular formula C10H13BrN2 B578512 5-Bromo-2-(piperidin-3-yl)pyridine CAS No. 1256804-87-1

5-Bromo-2-(piperidin-3-yl)pyridine

Cat. No.: B578512
CAS No.: 1256804-87-1
M. Wt: 241.132
InChI Key: PIGROURKQOAHBJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-3-yl)pyridine is a chemical compound of interest in pharmaceutical research and medicinal chemistry, featuring a hybrid structure that combines pyridine and piperidine rings. These nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with approximately 60% of unique small-molecule drugs containing such a structure . The bromine atom substituted on the pyridine ring serves as a versatile handle for further chemical modifications via cross-coupling reactions, allowing researchers to generate diverse libraries of analogues for structure-activity relationship (SAR) studies . The piperidin-3-yl group contributes a three-dimensional, basic amine element to the molecular structure, which can be crucial for interactions with biological targets . This specific isomer is available as a salt form, this compound dihydrochloride, for research applications . Compounds with similar structural motifs, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, have been investigated as potent inhibitors of epigenetic targets like Lysine Specific Demethylase 1 (LSD1), demonstrating activity in the low nanomolar range and showing potential in cancer research . As a bromopyridine derivative, this compound class is widely used in synthesizing more complex molecules for various research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGROURKQOAHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Piperidin 3 Yl Pyridine

Established Synthetic Routes to the 5-Bromo-2-(piperidin-3-yl)pyridine Core

The synthesis of the this compound framework is not a trivial process and typically involves multi-step sequences that combine classical heterocyclic chemistry with modern cross-coupling techniques.

The assembly of the target compound relies on the availability of appropriately functionalized pyridine (B92270) and piperidine (B6355638) precursors. A common strategy involves preparing a halogenated pyridine that can be coupled with a piperidine derivative.

Key pyridine precursors include:

3,5-Dibromopyridine (B18299) : This commercially available starting material can undergo nucleophilic substitution or metal-catalyzed coupling reactions. clockss.org

2-Amino-5-bromopyridine : Synthesized by treating 2-aminopyridine (B139424) with N-bromosuccinimide (NBS), this intermediate can be further functionalized. rsc.org For instance, it can be converted to 5-bromo-3-iodo-2-aminopyridine , creating a handle for selective coupling reactions. rsc.org

2-Cyano-5-bromopyridine : This can be prepared from 2,5-dibromopyridine (B19318) via cyanation using reagents like CuCN and NaCN. unam.mx

Key piperidine precursors often require protection of the secondary amine to ensure regioselective reactions. A common example is N-Boc-3-piperidine carboxylic acid , which can be manipulated through various steps to provide a suitable piperidine building block for coupling. google.com

The crucial step in forming the this compound core is the formation of the C-C bond between the pyridine and piperidine rings.

Palladium-Catalyzed Cross-Coupling Reactions : These are the most prevalent methods. The Suzuki-Miyaura coupling, which involves the reaction of a halopyridine with an organoboron derivative, is a powerful tool due to its tolerance of various functional groups and often good yields. evitachem.commdpi.com Similarly, Buchwald-Hartwig amination conditions can be adapted to couple a halopyridine with a piperidine derivative. For example, coupling 3,5-dibromopyridine with piperidine derivatives has been achieved using a palladium catalyst system like Pd2(dba)3/BINAP with a sodium tert-butoxide base. clockss.org

Fischer Indole (B1671886) Synthesis : While the Fischer indole synthesis is a classic and reliable method for creating indole rings from aryl hydrazines and ketones or aldehydes tcichemicals.comrsc.org, its direct application to form the simple 2-(piperidin-3-yl)pyridine (B1590756) linkage is not standard. However, it is a key reaction for creating more complex fused systems starting from pyridine-based hydrazines. For instance, a 5-bromo-7-azaindole (B68098) scaffold can be built using this method, which involves the cyclization of a 2-pyridylhydrazone in polyphosphoric acid. researchgate.net This highlights a pathway to related, but more complex, structures rather than the direct synthesis of the title compound.

A summary of relevant coupling reactions is presented below.

Reaction TypePyridine PrecursorPiperidine/Other ReagentCatalyst/ReagentsProduct TypeReference(s)
Suzuki-Miyaura Coupling 5-Bromo-2-methylpyridin-3-amine (B1289001)Arylboronic acidsPd(PPh₃)₄, K₃PO₄5-Aryl-2-methylpyridin-3-amine derivatives mdpi.com
Buchwald-Type Coupling 3,5-DibromopyridinePiperidine derivativesPd₂(dba)₃/BINAP, t-BuONa5-Bromo-3-(piperidin-1-yl)pyridine clockss.org
Fischer Cyclization 2-Pyridylhydrazones of ketonesN/APolyphosphoric Acid (PPA)2,3-disubstituted 5-bromo-7-azaindoles researchgate.net

Improving the efficiency of the synthesis is crucial for practical applications. Several strategies have been employed to enhance reaction yields and reduce side products.

Microwave Irradiation : The use of microwave heating has been shown to dramatically reduce reaction times and improve yields compared to conventional thermal methods. For the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine, microwave conditions (180 °C for 30 minutes) resulted in a 55% yield, whereas conventional heating gave only 4%. clockss.org

Catalyst and Base Selection : The choice of catalyst, ligand, and base is critical in cross-coupling reactions. For instance, in amide bond formation, a common transformation in derivatization, reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) have been optimized to achieve high conversion where other coupling agents failed. growingscience.com

Flow Chemistry : For industrial-scale synthesis, continuous flow technology offers advantages such as improved heat and mass transfer, enhanced safety, and potentially higher yields and purity under optimized conditions.

Derivatization Strategies of this compound

Once the core structure is obtained, it can be further modified at two primary locations: the pyridine ring, typically at the bromine-substituted position, and the piperidine ring, usually at the nitrogen atom.

The bromine atom at the C-5 position of the pyridine ring is a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction : This is a frequently used method to replace the bromine atom with various aryl or heteroaryl groups by reacting the compound with a suitable boronic acid or ester in the presence of a palladium catalyst. mdpi.comresearchgate.net

Sonogashira Coupling : This reaction allows for the introduction of alkyne functionalities by coupling the bromo-pyridine with a terminal alkyne using a palladium-copper co-catalyst system. rsc.org

Other Transformations : The bromo group can be converted into other functionalities. For example, it can be transformed into a cyano group (-CN), which can then be hydrolyzed or reduced to introduce other chemical moieties. unam.mx

The secondary amine of the piperidine ring is a key site for introducing substituents, which can significantly alter the molecule's properties.

N-Alkylation and N-Arylation : The nitrogen atom can be readily alkylated or arylated using various electrophiles under basic conditions. For example, N-methylation has been demonstrated in the synthesis of the related compound 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. researchgate.net

N-Acylation and N-Sulfonylation : The piperidine nitrogen can be acylated with acid chlorides or anhydrides or sulfonated with sulfonyl chlorides. An example is the synthesis of 5-bromo-3-(1-(2-methyl-5-nitrophenylsulfonyl)piperidin-3-yl)pyrazolo[1,5-a]pyridine, which features a sulfonyl group attached to the piperidine nitrogen. rsc.org

Ring Position Functionalization : While less common, direct functionalization of the carbon atoms of the piperidine ring can be achieved, though it often requires more complex synthetic strategies involving ring synthesis from acyclic precursors rather than modification of the pre-formed ring. researchgate.netnih.gov

Introduction of Diverse Substituents for Library Generation

The generation of chemical libraries from this compound relies on the strategic introduction of diverse substituents at various positions on both the pyridine and piperidine rings. The bromine atom on the pyridine ring is a key functional group that allows for a wide range of transformations, primarily through cross-coupling reactions.

One of the most common methods for introducing diversity is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the brominated pyridine with various arylboronic acids. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with different arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) has been successfully employed to synthesize a series of novel pyridine derivatives. evitachem.commdpi.com This method is highly versatile, allowing for the introduction of a wide array of substituted and unsubstituted aryl groups at the 5-position of the pyridine ring. mdpi.com

Similarly, the Buchwald-Hartwig amination provides a powerful tool for introducing nitrogen-based substituents. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the amination of the brominated pyridine with various amines, including piperazine (B1678402) derivatives. acs.org This reaction is crucial for creating libraries with diverse amine functionalities, which can significantly impact the pharmacological properties of the resulting molecules.

Beyond the pyridine ring, the piperidine moiety also offers opportunities for diversification. The secondary amine of the piperidine ring can be readily functionalized through various reactions. For example, N-alkylation with different alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of substituents on the piperidine nitrogen. mdpi.com Furthermore, the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives has been achieved where the piperidine nitrogen is incorporated into a sulfonylated structure. rsc.org

The following table summarizes some of the key reactions used for introducing diverse substituents:

Reaction TypeReagents and ConditionsPosition of SubstitutionType of Substituent Introduced
Suzuki-Miyaura CouplingArylboronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water5-position of pyridineAryl groups
Buchwald-Hartwig AminationAmines, Pd₂(dba)₃, BINAP, t-BuONa5-position of pyridineAmino groups
Nucleophilic Aromatic SubstitutionPhenols, Cs₂CO₃, THF5-position of pyridineAryloxy groups
N-AlkylationAlkyl halides, basePiperidine nitrogenAlkyl groups
Reductive AminationAldehydes/ketones, reducing agentPiperidine nitrogenSubstituted alkyl groups

Stereoselective Synthesis Approaches for Chiral Analogs

The piperidine ring in this compound contains a stereocenter at the 3-position, meaning the compound can exist as a racemic mixture of enantiomers. For many pharmaceutical applications, it is crucial to synthesize and evaluate the individual enantiomers, as they often exhibit different biological activities. Therefore, stereoselective synthesis approaches are of significant interest.

One common strategy involves the use of chiral starting materials. For example, starting the synthesis with an enantiomerically pure piperidine derivative ensures the final product is also chiral. An alternative approach is the stereoselective hydrogenation of a corresponding pyridine precursor. The use of chiral catalysts, such as those based on rhodium(I) or iridium(I) with chiral ligands, can facilitate the enantioselective reduction of the pyridine ring to a piperidine ring, thereby establishing the desired stereochemistry. mdpi.com

Another powerful technique is the use of enzymatic resolutions or asymmetric transformations. Biocatalysis, employing enzymes like amine oxidases and ene-imine reductases, offers a highly selective method for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. acs.org This chemo-enzymatic approach allows for the preparation of substituted piperidines with precise stereochemical control. acs.org

Furthermore, diastereoselective reactions can be employed to control the stereochemistry. For instance, the nitro-Mannich reaction can be used to control the stereochemistry at multiple contiguous centers on the piperidine ring. bohrium.com Similarly, the stereoselective synthesis of bromopiperidinones has been achieved through a domino Mannich-Michael reaction cascade, followed by diastereoselective reduction. researchgate.net

These stereoselective methods are critical for accessing enantiomerically pure analogs of this compound, which is essential for detailed structure-activity relationship (SAR) studies and the development of potent and selective drug candidates.

Characterization Techniques in Organic Synthesis of this compound Derivatives

The synthesis and purification of this compound derivatives require a suite of analytical techniques to confirm the structure, purity, and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation. ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms, including their connectivity and stereochemical arrangement. jst.go.jpacs.orgbibliomed.org For example, the chemical shifts and coupling constants of the protons on the pyridine and piperidine rings can confirm the successful introduction of substituents and their relative positions. jst.go.jpacs.orgbibliomed.org ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. jst.go.jpbibliomed.org

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, confirming the expected molecular formula. jst.go.jp High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule. acs.org

Infrared (IR) Spectroscopy is useful for identifying the presence of specific functional groups in the molecule. jst.go.jpacs.org For example, the C-Br stretching frequency can confirm the presence of the bromine atom, while the N-H stretching frequency can indicate the presence of the piperidine amine.

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. iucr.orgresearchgate.net This technique is invaluable for confirming the stereochemical outcome of stereoselective reactions.

Chromatographic techniques , such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions and for assessing the purity of the final products. mdpi.comacs.org Chiral HPLC, using a chiral stationary phase, is specifically used to determine the enantiomeric excess (ee) of chiral compounds synthesized through stereoselective methods.

The following table summarizes the primary characterization techniques and their applications:

TechniqueApplication
¹H and ¹³C NMRStructural elucidation, determination of connectivity and stereochemistry.
Mass Spectrometry (MS/HRMS)Determination of molecular weight and elemental composition.
Infrared (IR) SpectroscopyIdentification of functional groups.
X-ray CrystallographyUnambiguous determination of 3D structure and absolute stereochemistry.
TLC and HPLCMonitoring reaction progress and assessing purity.
Chiral HPLCDetermining enantiomeric excess of chiral compounds.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Piperidin 3 Yl Pyridine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of derivatives based on the 5-bromo-2-(piperidin-3-yl)pyridine scaffold is highly sensitive to the nature and position of various substituents. Research into related structures, such as other substituted pyridines and piperidines, provides valuable insights into these effects.

The pyridine (B92270) ring is a common scaffold in many approved drugs, and its derivatives are widely studied for diverse pharmacological activities. researchgate.net The bromine atom at the 5-position of the pyridine ring is a key feature. Halogen substituents can significantly impact activity; for instance, in a series of farnesyl-protein transferase (FPT) inhibitors, chloro, bromo, and iodo analogs were found to be equipotent, while a fluoro analogue was substantially less active. acs.org This suggests that the size and electronic properties of the halogen at this position are critical.

Modifications on the piperidine (B6355638) ring also play a pivotal role. The position of the linkage to the pyridine ring is crucial. Studies on related inhibitors have shown that a piperidin-3-yl substituent is significantly less favorable for activity than a piperidin-4-yl group in certain contexts. nih.gov Furthermore, the introduction of substituents onto the piperidine nitrogen can modulate activity. For example, in a series of 5-bromo-7-azaindolin-2-one derivatives, incorporating different groups on the piperidine nitrogen led to a range of antitumor potencies. semanticscholar.org

Small alkyl groups, such as a methyl group, can lead to very potent inhibitors, whereas bulky substituents like tert-butyl or phenyl groups can result in inactive compounds. acs.org This indicates a defined space within the target's binding pocket. Polar groups such as amino or hydroxyl substituents have also been shown to be less active in some series. acs.org

The following table summarizes SAR findings from related compound series, illustrating the impact of various substitutions.

Scaffold/Series Substituent Modification Effect on Biological Activity Reference
3-Substituted Piperidine AnalogsIntroduction of bulky groups (e.g., tert-butyl, phenyl) at the 3-position of the pyridine ring.Resulted in inactive Farnesyl-Protein Transferase (FPT) inhibitors. acs.org
3-Substituted Piperidine AnalogsReplacement of bromo with fluoro at the 3-position of the pyridine ring.An order of magnitude less active as an FPT inhibitor. acs.org
5-Bromo-7-azaindolin-2-one DerivativesN-[4-(piperazin-1-yl)butyl] on the pyrrole-3-carboxamide side chain.Found to be more potent than Sunitinib against selected cancer cell lines. semanticscholar.org
3-(Piperidin-4-ylmethoxy)pyridine (B1265346) DerivativesReplacement of piperidin-4-yl with piperidin-3-yl substituent.Significantly less favorable for LSD1 inhibition. nih.gov
3-(Piperidin-4-ylmethoxy)pyridine DerivativesReplacement of pyridine core with a benzene (B151609) core.~170-fold less potent as an LSD1 inhibitor. nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of this compound derivatives is a critical determinant of their binding affinity and efficacy. Conformational analysis examines the energetically favorable spatial arrangements of a molecule and how these conformations influence interactions with a biological target.

The piperidine ring typically adopts a stable chair conformation. researchgate.net The orientation of the substituent at the 3-position (the pyridine ring) can be either axial or equatorial, and this can profoundly affect how the molecule fits into a receptor's binding site. The relative orientation of the pyridine and piperidine rings is also crucial. For optimal interaction, a specific dihedral angle between the two rings might be necessary to correctly position key interacting groups, such as the pyridine nitrogen, which can act as a hydrogen bond acceptor. researchgate.netnih.gov

Computational modeling and site-directed mutagenesis studies on related compounds have identified key amino acid residues in target proteins that interact with these ligands. For instance, in one study on metabotropic glutamate (B1630785) receptor 5 (mGlu5) modulators, residues such as Tyr658, Trp784, and Ser808 were found to be critical for binding. nih.gov The pyridine nitrogen's position is often crucial for activity, potentially forming hydrogen bonds or favorable electrostatic interactions within the binding pocket. nih.govnih.gov

The energy required for a ligand to adopt its "bioactive" conformation upon binding to a target is known as the deformation energy. mdpi.com Molecules that can easily adopt the required binding pose with low deformation energy are more likely to be potent. In some cases, increasing the number of rotatable bonds in a molecule can lead to higher deformation energies and reduced inhibitory activity. mdpi.com Therefore, designing molecules with a degree of conformational rigidity that pre-organizes them for binding can be a successful strategy.

Scaffold Hopping and Bioisosteric Replacements in this compound Analogs

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to optimize drug-like properties, improve potency, or discover novel chemical entities while retaining the desired biological activity. nih.govnih.gov Scaffold hopping involves replacing the core molecular framework (the scaffold) with a different one that maintains the essential 3D arrangement of key functional groups. scispace.com Bioisosterism refers to the substitution of a functional group with another that has similar physical or chemical properties, leading to similar biological effects. nih.gov

In the context of this compound analogs, the pyridine ring itself could be considered a target for bioisosteric replacement or scaffold hopping. For example, replacing the pyridine core with other heterocyclic systems like pyrazine (B50134), pyrimidine, or even non-aromatic rings could be explored. A study on Lysine Specific Demethylase 1 (LSD1) inhibitors demonstrated this principle, where replacing a pyrazine ring with a pyridine core resulted in a more potent inhibitor, highlighting the pyridine as a superior scaffold in that instance. nih.gov Conversely, replacing the pyridine with a simple benzene ring led to a dramatic loss of activity, emphasizing the importance of the nitrogen atom for the interaction. nih.gov

Bioisosteric replacements can also be applied to the substituents. The bromine atom at the 5-position could be swapped with other groups. For example, a cyano (-CN) group is often used as a bioisostere for a halogen. In several kinase inhibitor series, a cyano group has been shown to be crucial for potency, often forming a key hydrogen bond with the target protein. nih.gov

These strategies allow medicinal chemists to navigate beyond known chemical spaces, potentially leading to compounds with improved pharmacokinetic profiles or novel intellectual property. nih.govscispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. imist.ma For a series of analogs like those derived from this compound, QSAR can provide predictive models that guide the design of new, more potent compounds, thereby reducing the time and cost of synthesis and testing. imist.maresearchgate.net

A QSAR study begins with a dataset of compounds for which the biological activity (e.g., IC50 or pIC50 values) has been measured. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that links the descriptors to the observed activity. researchgate.netmdpi.com For a series of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues, a QSAR model was developed to predict anti-viral efficacy. researchgate.net Similarly, a study on quinolinone-based thiosemicarbazones developed a robust QSAR model (R² = 0.83) that suggested van der Waals volume, electron density, and electronegativity were pivotal for antituberculosis activity. mdpi.com

The resulting QSAR model can be visualized through contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. For example, a model might show that adding a bulky, electronegative group at a specific position on the pyridine ring would be beneficial for potency. These predictive models are validated using internal and external test sets of compounds to ensure their reliability. researchgate.netmdpi.com The insights gained from QSAR can then be used to prioritize the synthesis of new derivatives with a higher probability of success. imist.ma

Pharmacological Investigations and Biological Activities of 5 Bromo 2 Piperidin 3 Yl Pyridine and Its Analogs

In Vitro Assessment of Antiproliferative Potency

While direct studies on the antiproliferative effects of 5-bromo-2-(piperidin-3-yl)pyridine are limited in publicly available literature, numerous analogs incorporating the bromo-pyridine or piperidine (B6355638) moieties have been synthesized and evaluated for their anticancer potential. This research provides insight into the general activity of this class of compounds against various cancer cell lines.

Analogs of this compound have demonstrated a broad spectrum of antiproliferative activity against a panel of human tumor cell lines. For instance, various novel pyridine (B92270) derivatives have been effectively tested against human liver cancer (HepG2), lung cancer (A549, NCI-H460), and breast cancer (MCF7) cell lines. nih.govacs.orgnih.govresearchgate.net

Curcumin analogues featuring a piperidine ring showed growth inhibitory effects against human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG2), and human lung carcinoma (A549) cells. jst.go.jp Similarly, a series of 1,2,3-triazole tethered hybrid capsaicinoids were evaluated against 60 cancer cell lines, with lung cancer lines A549 and NCI-H460 proving to be particularly susceptible. acs.org In one study, compounds featuring a 4-hydroxymethylpiperidine moiety attached to a substituted phenyl ring showed significant efficacy against various cancer cell lines, including those of renal cancer and melanoma. researchgate.net Another study on 5-bromo-7-azaindolin-2-ones also reported activity against a range of cancer cell lines. mdpi.com

The table below summarizes the antiproliferative activity of representative analogs against various cancer cell lines.

Table 1: Antiproliferative Activity of Representative Analogs

Compound Class Cell Line(s) Observed Activity (IC₅₀) Reference(s)
Triazole-Tethered Capsaicinoids A549 (Lung) 2.91 µM - 10.55 µM acs.org
Triazole-Tethered Capsaicinoids NCI-H460 (Lung) 5.55 µM - 6.65 µM acs.org
Phosphomolybdate Hybrid HepG2 (Liver) 33.79 µmol L⁻¹ rsc.org
Phosphomolybdate Hybrid A549 (Lung) 25.17 µmol L⁻¹ rsc.org
Phosphomolybdate Hybrid MCF-7 (Breast) 32.11 µmol L⁻¹ rsc.org

The cytotoxic and antiproliferative effects of these pyridine and piperidine analogs are commonly determined using well-established in vitro assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is frequently employed to evaluate the growth inhibitory effects of these compounds on various human carcinoma cell lines. jst.go.jpmdpi.com Another standard method used is the Sulforhodamine B (SRB) assay, which has been utilized to determine the IC₅₀ values of analogs against non-small cell lung cancer and other cancer cell lines. acs.org

Investigations into related structures have shown that these compounds can significantly inhibit cancer cell growth. For certain analogs, the effect extends beyond simple inhibition to inducing cell death. For example, specific diarylurea derivatives containing a hydroxymethyl piperidine moiety were found to elicit lethal effects, rather than just inhibitory ones, on cell lines such as the SK-MEL-5 melanoma line, 786-0 and A498 renal cancer lines, and the MDA-MB-468 breast cancer line. researchgate.netmdpi.com The most potent of these compounds demonstrated superior potencies compared to the standard chemotherapeutic agent paclitaxel (B517696) in numerous cancer cell lines. researchgate.net

Enzyme Inhibition Studies

A key mechanism through which pyridine-based compounds exert their anticancer effects is the inhibition of specific enzymes that are critical for tumor growth and survival. Research has focused on the inhibition of key signaling proteins like Phosphoinositide 3-Kinase Alpha (PI3Kα) and Src Homology 2 Domain-Containing Phosphatase 2 (SHP2).

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making its components, particularly PI3Kα, attractive therapeutic targets. researchgate.netnih.gov A series of novel thiazolo[5,4-b]pyridine (B1319707) analogues were designed and synthesized as potent PI3K inhibitors. mdpi.com These compounds showed strong inhibitory activity, with some exhibiting nanomolar efficacy. Structure-activity relationship (SAR) studies highlighted that a sulfonamide group and the pyridyl unit attached to the core structure were crucial for potent PI3Kα inhibitory activity. mdpi.com For instance, a representative compound from this series, 2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide (19a), showed potent inhibition of PI3Kα with a very low IC₅₀ value. mdpi.com

Table 2: PI3K Isoform Inhibition by a Representative Thiazolo[5,4-b]pyridine Analog (Compound 19a)

PI3K Isoform IC₅₀ (nM) Reference
PI3Kα 3.4 mdpi.com
PI3Kβ >34 mdpi.com
PI3Kγ 1.8 mdpi.com

SHP2 is a non-receptor protein tyrosine phosphatase that plays a significant role in multiple signaling pathways, including the RAS-ERK and PI3K-AKT pathways, making it a key target in cancer therapy. sci-hub.senih.gov Novel SHP2 inhibitors have been developed based on a pyridine core structure. sci-hub.seresearchgate.net By using scaffold hopping from a known inhibitor, researchers have synthesized pyridine derivatives with potent SHP2 inhibitory activity, some with IC₅₀ values in the low micromolar range. sci-hub.se

Structure-activity relationship studies have also provided insights into the optimal structure for SHP2 inhibition. For example, it was found that modifying a piperazine (B1678402) ring to a piperidine-3-ylmethanamine or a piperidine-4-amine motif led to a decrease in inhibitory activity, indicating the sensitivity of the target to the specific structure of the heterocyclic amine. mdpi.com

Table 3: SHP2 Inhibition by Representative Pyridine Analogs

Compound SHP2 IC₅₀ (µM) Reference
(2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a) 1.36 sci-hub.se
Pyridine Derivative (Compound 1) 1.494 mdpi.com
Pyridine Derivative (Compound 2) 15.610 mdpi.com

Antimicrobial Efficacy

Antiviral Activity Investigations

Similarly, isothiazolo[4,3-b]pyridines, which are structurally distinct, have been identified as inhibitors of the cyclin G associated kinase (GAK), a host factor essential for the replication of viruses like Hepatitis C (HCV), Dengue, and Ebola (EBOV). researchgate.net Analogs in this series, particularly those with a piperidine ring, demonstrated a dose-dependent inhibition of EBOV infection. researchgate.net This suggests that the piperidine component, as found in this compound, can be a key feature for antiviral activity. The substitution on the pyridine ring, such as with a bromine atom, is also a known strategy to enhance biological activity by increasing lipophilicity and improving interactions with biological targets. nih.gov

Compound ClassVirusKey FindingsReference
Quinazolinone-pyridinyl derivativesZika (ZIKV), Dengue (DENV)Activity is highly dependent on the overall substitution pattern; some pyridinyl-containing compounds show potent ZIKV inhibition. nih.gov
Isothiazolo[4,3-b]pyridinesEbola (EBOV), Hepatitis C (HCV)Analogs with piperidine and morpholine (B109124) moieties showed dose-dependent inhibition of EBOV infection, targeting the host kinase GAK. researchgate.net
General Pyridine DerivativesVariousThe pyridine nucleus is a "privileged" structure in compounds developed for antimicrobial and antiviral properties. researchgate.net

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation is a critical area of research. Pyridine derivatives have shown promise in this field. For example, N-alkylated pyridine-based organic salts have been reported to possess antibiofilm activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Studies on bis(indolyl)pyridines, which are analogs of the marine alkaloid nortopsentin, have also demonstrated significant biofilm inhibition. chiralen.com Certain compounds in this class exhibited over 80% inhibition of S. aureus biofilm formation and over 90% inhibition against E. coli. chiralen.com Furthermore, a study on novel pyridine derivatives synthesized via Suzuki cross-coupling reactions investigated their biofilm inhibition capabilities. One compound, N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide, was found to be the most potent against E. coli biofilm, with an inhibition value of 91.95%. mdpi.com This highlights the potential of the substituted pyridine scaffold in combating biofilm-related infections.

Compound/Analog ClassTarget MicrobeInhibition RateReference
N-alkylated pyridine saltsS. aureus, E. coliUp to 58% inhibition of S. aureus biofilm. researchgate.net
Bis(indolyl)pyridine analogsS. aureusUp to 82.06% chiralen.com
Bis(indolyl)pyridine analogsE. coliUp to 91.02% chiralen.com
N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamideE. coli91.95% mdpi.com

Other Noted Biological Activities

Anti-thrombolytic Activity

Thrombotic diseases are a major cause of morbidity and mortality worldwide, driving the search for new antithrombotic agents. The piperidine and pyridine scaffolds are found in various compounds with antiplatelet and anticoagulant activities. For instance, a series of 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazides were synthesized and evaluated for their ability to interfere with clot formation. nih.gov These compounds demonstrated notable anticoagulant action by prolonging prothrombin time (PT) and partial thromboplastin (B12709170) time (PTT). nih.gov

Research on other piperidine derivatives, such as N-[2-(4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidino)ethyl]-1-formyl-4-piperidinecarboxamide (AT-1015), has shown potent antithrombotic effects in animal models. nih.gov Furthermore, a study involving Suzuki cross-coupling reactions to create novel pyridine derivatives from a 5-bromo-2-methylpyridin-3-amine (B1289001) precursor explicitly tested their anti-thrombolytic activity. mdpi.com In this study, the derivative N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide exhibited the highest clot lysis value of 41.32%, indicating significant thrombolytic potential. mdpi.com This finding is particularly relevant as it involves a bromo-pyridine core structure, suggesting that analogs like this compound could possess similar properties.

Compound/Analog ClassActivity TypeKey FindingsReference
1-Benzyl-N'-benzylidenepiperidine-3-carbohydrazidesAnticoagulantProlonged prothrombin time (PT) and partial thromboplastin time (PTT). nih.gov
AT-1015AntithromboticPotent and long-acting oral antithrombotic agent in a rat arterial thrombosis model. nih.gov
N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamideAnti-thrombolyticShowed the highest clot lysis (41.32%) among the tested pyridine derivatives. mdpi.com
Thieno[2,3-b]pyridinesAnti-plateletDerivatives showed potent inhibition of platelet activation and aggregation. nih.gov

Antioxidant Activity

Antioxidants are crucial for mitigating oxidative stress, a factor implicated in numerous diseases. The piperidine nucleus is a common feature in compounds evaluated for antioxidant properties. A study of various novel piperidine derivatives found that all tested compounds revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml, with one derivative showing a scavenging capacity of 78%.

The presence of a bromine atom on a heterocyclic ring can also influence antioxidant activity. Research on sulfonylhydrazones bearing a piperidine moiety showed that a bromo-substituted compound exhibited the highest antioxidant activity in both DPPH and linoleic acid assays. google.com Similarly, studies on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, which share the bromo-pyridine core, demonstrated that most of the synthesized compounds showed potent and significant antioxidant results when compared to standards. smolecule.com These findings suggest that the combination of a piperidine ring and a brominated pyridine system in this compound could contribute to significant antioxidant potential.

Compound/Analog ClassAssayKey FindingsReference
Piperidine derivativesDPPH ScavengingAll tested compounds showed >49% scavenging capacity at 1 mg/ml.
Sulfonylhydrazones with piperidineDPPH, Linoleic AcidBromo-substituted derivative showed the highest antioxidant activity. google.com
6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridinesGeneral Antioxidant ScreeningMost compounds displayed potent and significant antioxidant activity. smolecule.com
Pyridyl-carbonyl thiazolesDPPH, ABTS, CUPRAC, FRAPA range of synthesized thiazole (B1198619) derivatives with a pyridine moiety showed good antioxidant activity. nih.gov

Mechanistic Studies of Biological Action for 5 Bromo 2 Piperidin 3 Yl Pyridine Derivatives

Ligand-Target Interaction Analysis

The biological activity of 5-Bromo-2-(piperidin-3-yl)pyridine derivatives is intrinsically linked to their ability to bind to specific biological targets, such as receptors and enzymes. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action.

Receptor Binding Affinity Characterization

Derivatives of the pyridine (B92270) and piperidine (B6355638) scaffolds have been extensively studied for their affinity to various receptors. For instance, certain heteroaromatic and aniline (B41778) derivatives of piperidines have demonstrated high affinity for the vesicular acetylcholine (B1216132) transporter (VAChT), with some compounds exhibiting Ki values in the nanomolar range. nih.gov Specifically, compounds with a methyl or fluoro substitution have shown promise for radiolabeling and in vivo imaging studies. nih.gov The structure-activity relationship (SAR) of these compounds reveals that modifications to the piperidine ring and its substituents significantly influence binding potency and selectivity over other receptors like σ1 and σ2. nih.gov

In the context of opioid receptors, NBF derivatives have been synthesized and evaluated, with many showing subnanomolar affinity for the mu opioid receptor (MOR). rsc.org The stereochemistry at the C6 position and the nature of the substituent group play a critical role in determining the binding affinity. rsc.org

Furthermore, 2-alkynylpyridine derivatives have been developed as antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with some exhibiting low-nanomolar potency. gu.se However, challenges such as high microsomal metabolism, often associated with high lipophilicity, remain an area of active investigation. gu.se

The table below summarizes the binding affinities of selected piperidine derivatives for various receptors.

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki)SelectivityReference
Heteroaromatic Piperidine DerivativesVAChT0.93 – 18 nMModerate to high over σ1 and σ2 nih.gov
(-)-[11C]24bVAChT0.78 nM900-fold over σ receptors nih.gov
NBF DerivativesMu Opioid ReceptorSubnanomolar to 2.38 nM- rsc.org
2-Alkynylpyridine DerivativesmGluR5Low-nanomolar range- gu.se

Enzyme Kinetics and Inhibition Mechanism Determination

The inhibitory activity of this compound and related structures against various enzymes is a key aspect of their biological function. For example, 3-(piperidin-4-ylmethoxy)pyridine-containing compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with Ki values as low as 29 nM. nih.gov Enzyme kinetics studies have shown these compounds to be competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov Their selectivity against related monoamine oxidases A and B is also noteworthy, with over 160-fold selectivity observed. nih.gov

In the realm of cancer research, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs). For instance, compound 116 directly inhibited CDK6 with an IC50 of 115.38 nM. rsc.org Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been developed as c-KIT inhibitors, with compound 6r showing potent enzymatic inhibitory activity (IC50 = 0.37 µM) and the ability to overcome imatinib (B729) resistance. nih.gov

The table below presents the inhibitory concentrations of selected pyridine derivatives against different enzymes.

Derivative ClassTarget EnzymeIC50/Ki ValueInhibition MechanismReference
3-(Piperidin-4-ylmethoxy)pyridinesLSD1Ki as low as 29 nMCompetitive nih.gov
Pyrido[2,3-d]pyrimidines (Compound 116)CDK6115.38 nMDirect Inhibition rsc.org
Thiazolo[5,4-b]pyridines (Compound 6r)c-KIT0.37 µM- nih.gov
3-Cyano-2-substituted Pyridines (Compound 9a)-2 µM (MCF-7 cells)- nih.gov

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of critical cellular pathways involved in cell proliferation, survival, and death.

Influence on Cell Cycle Progression

Several pyridine derivatives have been shown to exert their anticancer effects by arresting the cell cycle at different phases. For example, a 1,2,4-oxadiazole (B8745197) derivative containing a 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine moiety was found to induce G0/G1 cell cycle arrest in MCF-7 breast cancer cells. mdpi.com Similarly, a benzohydrazide (B10538) derivative of 3-cyano-2-substituted pyridine arrested MCF-7 cells in the G1 phase, which was associated with increased expression of p21 and p27 and reduced expression of CDK2 and CDK4. nih.gov

Other derivatives have been observed to cause cell cycle arrest at the G2/M phase. A novel diarylpyridine derivative, 10t, caused a significant accumulation of HeLa cells in the G2/M phase in a dose-dependent manner. semanticscholar.org A thiazole (B1198619) derivative with 5-methoxy and 2-methyloxyethyl components also halted the cell cycle of MCF-7 cells at the G2/M phase. mdpi.com Furthermore, a bromo-derivative of benzimidazole (B57391) was found to induce G2/M arrest in various human cancer cells. researchgate.net

The table below details the effects of different pyridine derivatives on cell cycle progression.

DerivativeCell Line(s)Effect on Cell CycleReference
1,2,4-Oxadiazole derivativeMCF-7G0/G1 arrest mdpi.com
3-Cyano-2-substituted pyridine (Benzohydrazide derivative 9a)MCF-7G1 arrest nih.gov
Diarylpyridine (10t)HeLaG2/M arrest semanticscholar.org
Thiazole derivativeMCF-7G2/M arrest mdpi.com
Benzimidazole (bromo-derivative)MCF-7, DU-145, H69ARG2/M arrest researchgate.net

Induction of Apoptosis

A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Several derivatives of this compound and related structures have demonstrated potent pro-apoptotic activity.

A synthesized 1,2,4-oxadiazole derivative was shown to cause early pro-apoptosis in MCF-7 cancer cells, characterized by nuclear condensation and cell membrane blebbing. mdpi.com Similarly, a benzohydrazide derivative of 3-cyano-2-substituted pyridine (compound 9a) induced apoptosis in MCF-7 cells in a dose- and time-dependent manner. nih.gov This was confirmed by the upregulation of p53, Bax, and caspase-3, and the downregulation of Bcl-2 and Mdm-2. nih.gov

Furthermore, a novel diarylpyridine derivative, 10t, was found to induce apoptosis in HeLa cells in a dose-dependent manner. semanticscholar.org Pyrido[2,3-d]pyrimidine derivatives have also been shown to promote apoptosis in PC-3 and MCF-7 cells by activating Bax, p53, and caspase-3, while down-regulating Bcl-2. rsc.org

The table below summarizes the apoptotic effects of various pyridine derivatives.

DerivativeCell Line(s)Apoptotic MechanismReference
1,2,4-Oxadiazole derivativeMCF-7Nuclear condensation, membrane blebbing mdpi.com
3-Cyano-2-substituted pyridine (Benzohydrazide derivative 9a)MCF-7Upregulation of p53, Bax, caspase-3; Downregulation of Bcl-2, Mdm-2 nih.gov
Diarylpyridine (10t)HeLaDose-dependent induction semanticscholar.org
Pyrido[2,3-d]pyrimidinesPC-3, MCF-7Activation of Bax, p53, caspase-3; Downregulation of Bcl-2 rsc.org
Benzimidazole (bromo-derivative)Various cancer cellsConcentration-dependent increase in late apoptotic cells researchgate.net

Impact on Signal Transduction Cascades (e.g., RAS-ERK, PI3K-AKT, JAK-STAT)

The biological activity of this compound derivatives often involves the modulation of key signal transduction cascades that are frequently dysregulated in diseases like cancer.

The JAK/STAT signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. researchgate.net Certain caffeic acid derivatives have been shown to inhibit the JAK/STAT3 signaling pathway, leading to reduced phosphorylation of JAK1, JAK2, and STAT3. researchgate.net Inhibition of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways including MAPK, JAK/STAT, and PI3K/Akt, is another therapeutic strategy. googleapis.com Spiro aromatic ring compounds have been identified as SHP2 inhibitors. googleapis.com

The PI3K/Akt pathway is another crucial signaling route. A benzohydrazide derivative of 3-cyano-2-substituted pyridine was found to reduce the expression of phospho-Akt in a dose-dependent manner. nih.gov Downstream signaling of the ErbB family of receptor tyrosine kinases includes the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathway and the Ras/Raf/Mek/Erk1/2 pathway. nih.gov

The table below provides an overview of the impact of pyridine derivatives on major signaling pathways.

Derivative ClassTargeted PathwayKey Molecular EffectsReference
Caffeic acid derivativesJAK/STAT3Reduced phosphorylation of JAK1, JAK2, STAT3 researchgate.net
Spiro aromatic ring compoundsSHP2 (affecting MAPK, JAK/STAT, PI3K/Akt)Inhibition of SHP2 activity googleapis.com
3-Cyano-2-substituted pyridinesPI3K/AktReduced expression of phospho-Akt nih.gov

Investigation of Off-Target Interactions and Selectivity Profiling

The therapeutic efficacy of any potential drug candidate is intrinsically linked to its selectivity profile. An ideal therapeutic agent would interact exclusively with its intended biological target, thereby minimizing off-target effects and associated toxicities. For derivatives of this compound, understanding their interactions with a wide range of biological macromolecules is crucial for assessing their potential as selective modulators of specific pathways. This section delves into the investigation of off-target interactions and the selectivity profiling of these derivatives, drawing upon data from various screening platforms and targeted studies.

The core structure of this compound offers a versatile scaffold that has been explored for its interaction with various enzyme families, particularly protein kinases. The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the piperidine moiety and the bromine atom provide opportunities for synthetic modifications to fine-tune potency and selectivity.

Research into related pyridine-based compounds has demonstrated that subtle structural changes can dramatically alter the selectivity profile. For instance, the switch from a pyrazine (B50134) to an aminopyridine hinge-binding scaffold has been shown to markedly increase inhibition of the Nek2 kinase. nih.gov Specifically, aminopyridine derivatives demonstrated improved activity against Nek2, with IC50 values of 0.12 and 0.21 μM for para- and meta-substituted phenyl ring moieties, respectively. nih.gov Further profiling of a related aminopyridine compound, (R)-21, against a panel of 24 kinases revealed a significant degree of selectivity, with noteworthy inhibition of PKD2 (IC50 of 0.33 μM) and CHK1 (IC50 of 0.43 μM) alongside its primary target. nih.gov

In the context of Cyclin-Dependent Kinases (CDKs), a series of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share the pyridine core, have been developed as highly potent and selective CDK4/6 inhibitors. One compound in this series, compound 78, exhibited exceptional potency with Ki values of 1 nM for CDK4 and 34 nM for CDK6, while showing high selectivity over other CDKs such as CDK1, CDK2, CDK7, and CDK9. acs.org This highlights the potential of the substituted pyridine scaffold to achieve a desirable selectivity profile for specific kinase targets.

The strategy of rigidifying flexible molecules has also been explored to enhance kinase selectivity. By converting a flexible amide linker into a more rigid isoquinoline (B145761) ring, which bears structural resemblance to the pyridine core, researchers have observed a moderate increase in kinase selectivity. osti.gov This approach underscores the principle that constraining the conformational freedom of a molecule can favor binding to a specific target over off-targets. osti.gov

Furthermore, the imidazo[4,5-b]pyridine scaffold, an extension of the pyridine core, has been successfully utilized to develop highly selective inhibitors of Aurora-A kinase. acs.org This demonstrates that modifications to the core pyridine ring system can be a fruitful strategy for achieving high target specificity.

In a different therapeutic area, derivatives of 3-piperidinyl pyridine have been identified as potent and highly selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. Optimization of a 3,4-disubstituted pyridine series led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative (compound 17) with an IC50 of 8.5 nM for CH24H. acs.org X-ray crystallography revealed a unique binding mode, underscoring the potential for this scaffold to selectively target non-kinase enzymes as well. acs.org

The table below summarizes the selectivity data for representative derivatives containing the pyridine or a closely related scaffold, illustrating how chemical modifications influence their interaction with various kinases.

Compound/ScaffoldPrimary Target(s)Off-Target Kinases with Significant InhibitionSelectivity Notes
Aminopyridine (R)-21 nih.govNek2PKD2 (IC50: 0.33 μM), CHK1 (IC50: 0.43 μM)Showed significantly improved selectivity against Plk1 compared to its precursors. nih.gov
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 78) acs.orgCDK4 (Ki: 1 nM), CDK6 (Ki: 34 nM)High selectivity over CDK1, CDK2, CDK7, and CDK9. acs.orgThe piperazine (B1678402) group on the pyridine ring was crucial for the high potency and selectivity. acs.org
Isothiazolo[4,5-b]pyridine derivatives rsc.orgGAK-Developed as inhibitors of Cyclin G-associated kinase (GAK), with efforts to improve potency and selectivity. rsc.org
3-Aminopyridin-2-one based fragments nih.govMPS1, Aurora kinases-Screening against a 26-kinase panel identified ligand-efficient inhibitors with varying selectivity scores. nih.gov
Imidazo[4,5-b]pyridine derivatives acs.orgAurora-A Kinase-Designed as highly selective inhibitors of Aurora-A, demonstrating the scaffold's potential for high specificity. acs.org
3-Piperidinyl Pyridine derivative (Cmpd 17) acs.orgCH24H (IC50: 8.5 nM)-A potent and highly selective non-kinase target inhibitor. acs.org

While a comprehensive off-target profile for this compound itself is not publicly available, the data from its derivatives and related structures strongly suggest that the pyridine-piperidine scaffold is a promising starting point for designing selective inhibitors for a variety of biological targets. The bromine atom at the 5-position of the pyridine ring provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize both potency and selectivity. Future studies involving broad kinase panel screening, as well as screening against other major target families like G-protein coupled receptors (GPCRs) and ion channels, would be invaluable in fully elucidating the off-target interaction landscape of this class of compounds.

Computational Chemistry and Cheminformatics in Research on 5 Bromo 2 Piperidin 3 Yl Pyridine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.comnih.gov This method is widely employed in drug design to understand how a ligand, such as 5-Bromo-2-(piperidin-3-yl)pyridine, might interact with a biological target, typically a protein or enzyme. nih.gov The primary goal of molecular docking is to identify the most likely binding pose of the ligand within the active site of the protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

In a typical molecular docking study involving this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The compound's 3D structure is generated and optimized. Using docking software, the ligand is then placed into the protein's binding site, and various algorithms sample a vast number of possible conformations and orientations. scienceopen.com These algorithms calculate the binding energy for each pose, and the one with the lowest energy is generally considered the most probable binding mode. nih.gov

The analysis of the docked complex reveals key molecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and piperidine (B6355638) rings can act as hydrogen bond acceptors, while the N-H group on the piperidine ring can serve as a hydrogen bond donor.

Hydrophobic Interactions: The pyridine ring and parts of the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The bromine atom on the pyridine ring can form halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity.

These simulations provide a rational basis for understanding the compound's biological activity and for designing modifications to enhance its binding affinity and selectivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.comespublisher.com In the context of drug discovery, DFT studies on this compound can elucidate its fundamental electronic and geometric properties. researchgate.net These studies involve optimizing the molecule's geometry to find its most stable three-dimensional conformation and calculating a range of electronic properties that govern its reactivity and interactions. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. youtube.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would predict its kinetic stability and its tendency to participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
ParameterEnergy Value (eV)Implication
HOMO Energy-6.5Electron-donating capability (nucleophilicity)
LUMO Energy-1.2Electron-accepting capability (electrophilicity)
HOMO-LUMO Gap (ΔE)5.3High chemical stability and low reactivity

In addition to FMO analysis, DFT calculations can determine various chemical reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide quantitative measures of a molecule's reactive nature. mdpi.com Another powerful tool is the Molecular Electrostatic Potential (MEP) map. nih.gov

An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. researchgate.net It uses a color scale to indicate regions of different charge distribution.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the nitrogen atoms. nih.gov

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom of the piperidine N-H group. nih.gov

The MEP map provides an intuitive guide to the reactive sites of the molecule, highlighting where it is most likely to interact with other molecules, including biological targets and metabolic enzymes. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static picture of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the physical movements of atoms and molecules over time, providing detailed information about the flexibility of both the ligand and the protein. dntb.gov.ua For this compound, which has a flexible piperidine ring, understanding its conformational behavior is crucial. nih.gov

MD simulations can be used for conformational sampling, which involves exploring the different shapes (conformations) that a molecule can adopt. nih.govsciopen.com By simulating the compound in a solvent (typically water) or within a protein's binding site, researchers can identify the most stable and frequently occurring conformations. This information is valuable because the biological activity of a molecule often depends on its ability to adopt a specific conformation that is complementary to the target's binding site. MD simulations can also assess the stability of a ligand-protein complex predicted by docking, providing a more rigorous evaluation of the binding mode. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Pharmacokinetic Modeling

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable pharmacokinetic properties. nih.gov In silico ADMET prediction uses computational models to estimate these properties based on the molecule's structure, allowing for early identification of potential liabilities. researchgate.netmdpi.com This process helps to reduce the high attrition rates in drug development by filtering out compounds with poor ADMET profiles. nih.gov

For this compound, a variety of ADMET parameters would be predicted:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) predict how well the compound is absorbed from the gut.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) indicate how the compound will be distributed throughout the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might inhibit these enzymes, leading to potential drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body are assessed.

Toxicity: A range of potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test), can be predicted. frontiersin.org

These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties common to orally active drugs.

Table 2: Predicted In Silico ADMET Properties for this compound
PropertyPredicted ValueInterpretation
Molecular Weight241.13 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)2.5Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (≤10)
Blood-Brain Barrier (BBB) PermeationHighLikely to cross the BBB
Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed orally
hERG InhibitionLow riskUnlikely to cause cardiotoxicity
HepatotoxicityLow riskUnlikely to cause liver damage

Virtual Screening and Ligand-Based Drug Design Approaches

Computational methods are also central to the discovery of new lead compounds. nih.gov If this compound is identified as a "hit" compound with desirable activity, ligand-based drug design approaches can be used to find other molecules with similar or improved properties, especially when the 3D structure of the biological target is unknown. nih.govyoutube.com

One common ligand-based method is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target. youtube.com By analyzing the structure of this compound and other known active compounds, a 3D pharmacophore model can be generated. This model can then be used as a query to perform a virtual screen of large chemical databases, rapidly identifying other diverse molecules that fit the pharmacophore and are therefore likely to be active. rsc.org

Another approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key structural features that contribute to or detract from activity, a QSAR model can predict the potency of new, unsynthesized analogs of this compound, thereby guiding the optimization process.

Advanced Research Applications and Future Directions for 5 Bromo 2 Piperidin 3 Yl Pyridine

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. The 5-Bromo-2-(piperidin-3-yl)pyridine scaffold is a promising starting point for the design of such probes. By strategically modifying the piperidine (B6355638) and pyridine (B92270) rings, researchers can develop derivatives with high affinity and selectivity for specific proteins. These probes can be used to investigate the role of target proteins in cellular signaling pathways and disease pathogenesis.

Derivatives of this scaffold have been explored as ligands for various biological targets. For instance, modifications of the piperidine nitrogen and the pyridine ring have led to the identification of potent inhibitors of enzymes and modulators of receptors. The bromine atom on the pyridine ring provides a convenient handle for further functionalization through cross-coupling reactions, enabling the introduction of various substituents to fine-tune binding affinity and selectivity. The development of radiolabeled versions of these probes can also facilitate in vivo imaging studies to visualize target distribution and engagement in living organisms.

Potential in Targeting Specific Disease Mechanisms (Preclinical Perspective)

From a preclinical perspective, derivatives of this compound have shown potential in targeting a range of disease mechanisms. The versatility of this scaffold allows for its adaptation to interact with various biological targets implicated in different pathologies.

One area of significant interest is in the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and piperidine moieties can be tailored to fit into the ATP-binding pocket of specific kinases, leading to their inhibition. For example, derivatives have been designed to target kinases involved in cancer cell proliferation and survival. rsc.org

Furthermore, the this compound core has been incorporated into molecules targeting neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com In these contexts, the aim is often to modulate the activity of neuroreceptors or enzymes involved in the pathological processes. For example, derivatives have been investigated as ligands for nicotinic receptors and as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), which is implicated in gene expression regulation. nih.gov

The anti-inflammatory potential of this scaffold is another active area of research. By targeting key inflammatory mediators, such as cytokines and their signaling pathways, derivatives of this compound could offer new therapeutic options for inflammatory bowel diseases and other chronic inflammatory conditions. oup.com

Strategies for Enhancing Efficacy and Potency in Preclinical Models

Optimizing the efficacy and potency of drug candidates is a critical aspect of preclinical development. For compounds derived from the this compound scaffold, several strategies are employed to enhance their pharmacological properties. Structure-activity relationship (SAR) studies are fundamental to this process.

By systematically modifying different parts of the molecule, researchers can identify which structural features are crucial for biological activity. For example, the nature and position of substituents on the pyridine ring can significantly impact binding affinity and selectivity. nih.govnih.gov Similarly, modifications to the piperidine ring, such as the introduction of substituents or altering its stereochemistry, can influence how the molecule interacts with its target. nih.gov

Computational modeling and docking studies play a vital role in guiding these optimization efforts. By simulating how different derivatives bind to the target protein, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This in silico approach can significantly accelerate the lead optimization process. nih.gov

Another key strategy is to improve the pharmacokinetic properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME). This can involve modifying the molecule to increase its solubility, metabolic stability, and ability to penetrate target tissues, such as the central nervous system. nih.gov

Below is a table summarizing the structure-activity relationships of some 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as LSD1 inhibitors, which shares a similar structural motif.

CompoundRR'Ki (μM)
5HPhenyl2.3
13H4-Fluorophenyl0.22
16H4-(Trifluoromethyl)phenyl0.058
17H4-Methylphenyl0.029
18H3-Methylphenyl0.8
24HPyridin-3-yl3.2
26H4-Methylpyridin-3-yl0.38
41Benzene (B151609) core4-Methylphenyl4.9
42Piperidin-3-yl4-Methylphenyl0.65 (racemic)
43-NH- linkage4-Methylphenyl1.2
Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as LSD1 inhibitors. nih.gov

Future Directions in Synthetic Accessibility and Green Chemistry Approaches

The continued exploration of this compound derivatives relies on efficient and sustainable synthetic methods. Future research will likely focus on improving the accessibility of this scaffold and its analogs through innovative synthetic strategies.

Traditional methods for synthesizing piperidines and pyridines often involve multiple steps and may use harsh reagents. evitachem.comgoogle.com There is a growing emphasis on developing more atom-economical and environmentally friendly "green chemistry" approaches. rasayanjournal.co.in This includes the use of catalytic methods, such as transition metal-catalyzed cross-coupling reactions, to construct the core structure and introduce functional groups. nih.gov

Microwave-assisted synthesis and flow chemistry are also promising avenues for accelerating the synthesis of compound libraries based on the this compound scaffold. organic-chemistry.org These technologies can reduce reaction times, improve yields, and allow for more precise control over reaction conditions.

Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful approach for the asymmetric synthesis of chiral piperidine derivatives. acs.org This is particularly important for developing stereospecific drugs, which can have improved efficacy and reduced side effects. The use of enzymes can enable highly selective transformations under mild conditions, contributing to greener synthetic processes. acs.org

Recent advances in the synthesis of piperidines from renewable resources, such as furfural (B47365) derived from biomass, also present exciting opportunities for the sustainable production of this important heterocyclic core. nih.gov

Integration with High-Throughput Screening and Lead Optimization Pipelines

The integration of advanced synthetic methodologies with high-throughput screening (HTS) and lead optimization pipelines is crucial for accelerating the discovery of new drugs based on the this compound scaffold. HTS allows for the rapid screening of large compound libraries against a specific biological target to identify initial "hits." nih.gov

The development of diverse chemical libraries based on the this compound core is essential for successful HTS campaigns. DNA-encoded libraries (DELs) represent a powerful technology for exploring vast chemical space and identifying novel protein-ligand interactions. nih.gov

Once hits are identified, a systematic lead optimization process is initiated. acs.orgacs.org This involves a multidisciplinary approach that combines medicinal chemistry, computational modeling, and biological testing to iteratively improve the potency, selectivity, and pharmacokinetic properties of the lead compounds. Automated synthesis platforms and high-throughput analytical techniques can significantly streamline this process. acs.org

The ultimate goal is to identify a clinical candidate with the desired therapeutic profile. The versatile nature of the this compound scaffold makes it an attractive starting point for such endeavors, with the potential to yield novel drugs for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(piperidin-3-yl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives can react with piperidin-3-yl groups under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SNAr (nucleophilic aromatic substitution) conditions. Key factors include solvent choice (DMF or acetonitrile are common), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) . Optimizing stoichiometry and reaction time minimizes side products like dehalogenated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C5, piperidine at C2). The piperidine ring’s protons show distinct splitting in the δ 1.5–3.0 ppm range .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₁₂BrN₂: calc. 255.0234) .
  • X-ray Crystallography : Resolves 3D geometry but requires high-purity crystals. SHELX software (e.g., SHELXL) refines structural parameters, though data collection demands synchrotron-grade resolution .

Q. How does the bromine substituent influence reactivity in further functionalization?

  • Methodological Answer : Bromine at C5 enables cross-coupling (e.g., Buchwald-Hartwig amination) or halogen exchange. For instance, substituting Br with aryl groups via Suzuki coupling requires Pd catalysts and aryl boronic acids . Competing reactions (e.g., dehalogenation) can occur under reducing conditions, necessitating controlled atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving analogues of this compound?

  • Methodological Answer : Discrepancies may arise from varying substituent electronic effects or assay conditions. For example:

  • Fluorinated analogues (e.g., 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine) show enhanced metabolic stability but reduced solubility .
  • Comparative studies using isosteric replacements (e.g., replacing piperidine with morpholine) require rigorous solubility/pharmacokinetic profiling (e.g., LogP, plasma stability assays) .
  • Replicate assays under standardized conditions (e.g., fixed pH, temperature) and validate via orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. What experimental strategies optimize catalytic applications of this compound-derived metal complexes?

  • Methodological Answer :

  • Ligand Design : Cyclometalated Au(III) complexes (e.g., (N,C) Au(III) 5-bromo-2-phenylpyridine) are synthesized via ligand exchange. Key steps include refluxing in dichloromethane with NaAuCl₄ and characterizing via ¹H NMR and XPS .
  • Catalytic Screening : Test activity in model reactions (e.g., alkene cycloisomerization). If yields are inconsistent (e.g., <50%), vary counterions (e.g., Cl⁻ vs. BF₄⁻) or employ additives (e.g., AgOTf) to stabilize intermediates .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the piperidine N and catalytic lysine residues .
  • QSAR Models : Train models using descriptors like polar surface area (PSA) and Hammett σ constants. Validate against in vitro IC₅₀ data for analogues (e.g., triazole-containing derivatives ).

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in coupling reactions involving this compound?

  • Methodological Answer :

  • Troubleshooting Steps :

Verify catalyst activity via control reactions (e.g., coupling phenylboronic acid with bromobenzene).

Screen solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to mitigate side reactions .

Use LC-MS to identify impurities (e.g., protodeboronation products) .

Q. What are best practices for designing high-throughput screening (HTS) assays for this compound’s derivatives?

  • Methodological Answer :

  • Library Design : Include diversity in substituents (e.g., halogens, alkyl/aryl groups at C2/C5) .
  • Assay Conditions : Use fluorescence-based readouts (e.g., FP for binding affinity) and Z’-factor >0.5 to ensure robustness .
  • Data Normalization : Include internal controls (e.g., staurosporine for kinase inhibition) to correct for plate-to-plate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.